molecular formula C22H23NO2 B4574466 N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide

N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B4574466
M. Wt: 333.4 g/mol
InChI Key: XBVYMOWDAPBJHD-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to a naphthalene moiety substituted with a methoxy group and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Scientific Research Applications

N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic electronic materials and as a component in the fabrication of light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves a multi-step process. One common method is the reaction of 3-methoxynaphthalene-2-carboxylic acid with 4-butylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of automated synthesis equipment and continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling agents and catalysts that are more environmentally friendly and sustainable may be explored.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.

    Reduction: Formation of N-(4-butylphenyl)-3-methoxynaphthalene-2-amine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodo-1,3-diphenylbutyl) acrylamide: A hydrophobic monomer used in the preparation of hydrophobically modified polyacrylamide.

    Poly(N,N’-bis-4-butylphenyl-N,N’-bisphenyl)benzidine: A polymer with excellent hole transport properties used in organic electronics.

Uniqueness

N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the combination of a butyl-substituted phenyl ring and a methoxy-substituted naphthalene moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in scientific research and industry.

Properties

IUPAC Name

N-(4-butylphenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-3-4-7-16-10-12-19(13-11-16)23-22(24)20-14-17-8-5-6-9-18(17)15-21(20)25-2/h5-6,8-15H,3-4,7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVYMOWDAPBJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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